molecular formula C8H8N2O5S B6280143 4-[(carbamoylamino)sulfonyl]benzoic acid CAS No. 1092282-30-8

4-[(carbamoylamino)sulfonyl]benzoic acid

Cat. No.: B6280143
CAS No.: 1092282-30-8
M. Wt: 244.23 g/mol
InChI Key: PMLQKJVKPBUDCW-UHFFFAOYSA-N
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Description

4-[(Carbamoylamino)sulfonyl]benzoic acid is an organic compound with the molecular formula C8H8N2O5S and a molecular weight of 244.23 g/mol . It is characterized by the presence of a benzoic acid moiety substituted with a carbamoylamino group and a sulfonyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(carbamoylamino)sulfonyl]benzoic acid typically involves the reaction of 4-aminobenzenesulfonamide with phosgene, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(Carbamoylamino)sulfonyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted benzoic acid derivatives, depending on the specific reaction pathway and conditions employed.

Scientific Research Applications

4-[(Carbamoylamino)sulfonyl]benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(carbamoylamino)sulfonyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(carbamoylamino)sulfonyl]benzoic acid include:

  • 4-aminobenzenesulfonamide
  • Benzoic acid derivatives with various substituents
  • Sulfonyl-containing organic compounds

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Properties

CAS No.

1092282-30-8

Molecular Formula

C8H8N2O5S

Molecular Weight

244.23 g/mol

IUPAC Name

4-(carbamoylsulfamoyl)benzoic acid

InChI

InChI=1S/C8H8N2O5S/c9-8(13)10-16(14,15)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13)

InChI Key

PMLQKJVKPBUDCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC(=O)N

Purity

95

Origin of Product

United States

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